molecular formula C10H7ClF2O B7977532 (4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone

(4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone

Cat. No.: B7977532
M. Wt: 216.61 g/mol
InChI Key: KBXPTHSKMAWXGE-UHFFFAOYSA-N
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Description

(4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H7ClF2O and a molecular weight of 216.6117864 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanone moiety, which is further substituted with a 4-chloro-2,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone typically involves the reaction of 4-chloro-2,5-difluorobenzoyl chloride with cyclopropylmethanol in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

    Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol are typical conditions for reducing the carbonyl group.

    Oxidation: KMnO4 in aqueous or alkaline conditions is used for oxidizing the cyclopropyl group.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives with different nucleophiles.

    Reduction: Cyclopropylmethanol derivatives.

    Oxidation: Cyclopropyl carboxylic acids.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanone is unique due to the presence of both the cyclopropyl and methanone groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(4-chloro-2,5-difluorophenyl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2O/c11-7-4-8(12)6(3-9(7)13)10(14)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXPTHSKMAWXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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